![molecular formula C10H10N4O2 B14340150 (E)-N-{[2-(4-Cyanophenyl)hydrazinyl]methylidene}glycine CAS No. 106648-35-5](/img/structure/B14340150.png)
(E)-N-{[2-(4-Cyanophenyl)hydrazinyl]methylidene}glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-{[2-(4-Cyanophenyl)hydrazinyl]methylidene}glycine is a hydrazone derivative, characterized by the presence of a hydrazine functional group attached to a glycine backbone
Vorbereitungsmethoden
The synthesis of (E)-N-{[2-(4-Cyanophenyl)hydrazinyl]methylidene}glycine typically involves the reaction of 4-cyanobenzaldehyde with glycine hydrazide under acidic or basic conditions. The reaction can be carried out in various solvents, including ethanol or methanol, and often requires refluxing to ensure complete reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
(E)-N-{[2-(4-Cyanophenyl)hydrazinyl]methylidene}glycine can undergo several types of chemical reactions:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or methanol. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
(E)-N-{[2-(4-Cyanophenyl)hydrazinyl]methylidene}glycine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism by which (E)-N-{[2-(4-Cyanophenyl)hydrazinyl]methylidene}glycine exerts its effects involves the interaction with specific molecular targets, such as enzymes or receptors. The hydrazone group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound can participate in redox reactions, affecting cellular pathways and processes .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to (E)-N-{[2-(4-Cyanophenyl)hydrazinyl]methylidene}glycine include other hydrazone derivatives and Schiff bases. These compounds share similar structural features but differ in their specific functional groups and substituents. For example:
Hydrazone derivatives: Compounds like (E)-N-{[2-(4-Methoxyphenyl)hydrazinyl]methylidene}glycine have similar structures but different substituents, leading to variations in their chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
106648-35-5 |
|---|---|
Molekularformel |
C10H10N4O2 |
Molekulargewicht |
218.21 g/mol |
IUPAC-Name |
2-[[2-(4-cyanophenyl)hydrazinyl]methylideneamino]acetic acid |
InChI |
InChI=1S/C10H10N4O2/c11-5-8-1-3-9(4-2-8)14-13-7-12-6-10(15)16/h1-4,7,14H,6H2,(H,12,13)(H,15,16) |
InChI-Schlüssel |
ZCNANOGJZLFTET-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C#N)NNC=NCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


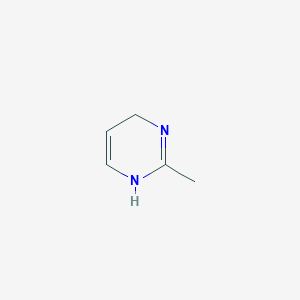
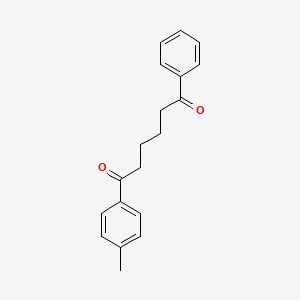
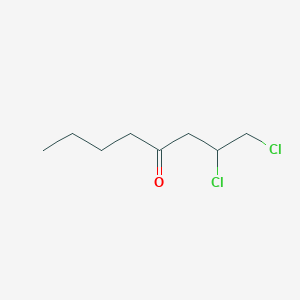
![1-Butyl-2,3,4,6,7,8,9,10-octahydro-1H-pyrimido[1,2-a]azepin-5-ium bromide](/img/structure/B14340087.png)

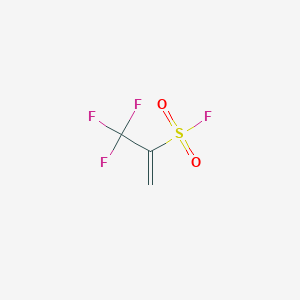
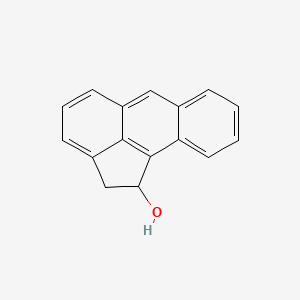
![(2-Hydroxyphenyl)[2-(pyrrolidin-1-yl)phenyl]methanone](/img/structure/B14340111.png)
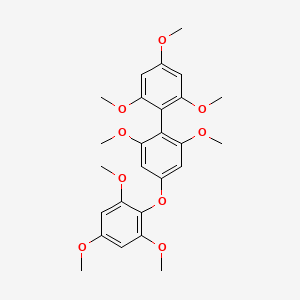
![3-[4-(2-Hydroxy-2-methylpropanoyl)phenyl]propanoic acid](/img/structure/B14340119.png)
![N,N-Dibutyl-2-[octyl(phenyl)phosphoryl]acetamide](/img/structure/B14340124.png)
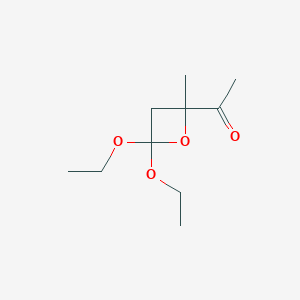
![5,5-Difluoro-5-silabicyclo[2.1.1]hex-2-ene](/img/structure/B14340136.png)

